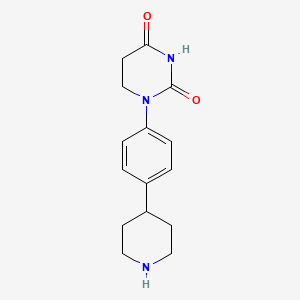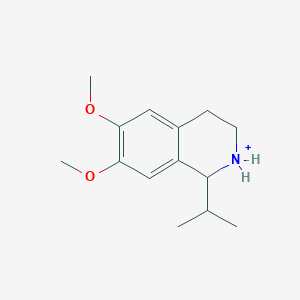
(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups and an isopropyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium involves its interaction with specific molecular targets, such as enzymes and receptors. It may act by modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinoline
- (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinol
- (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquin
Uniqueness
What sets (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C14H22NO2+ |
|---|---|
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1 |
Clé InChI |
IRWSLTSAQIJKQL-UHFFFAOYSA-O |
SMILES canonique |
CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


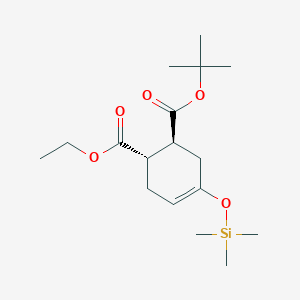
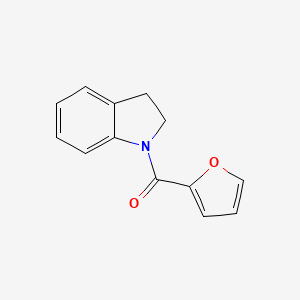

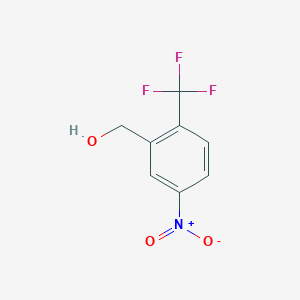
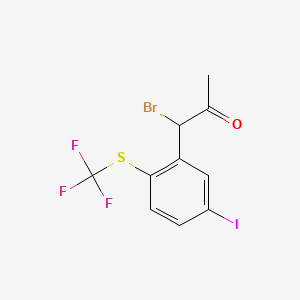
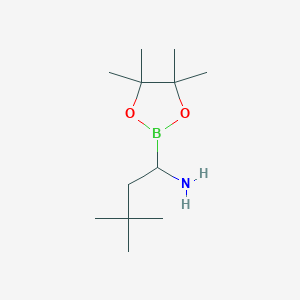
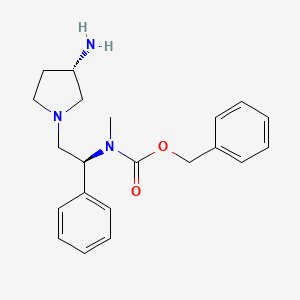
![(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)

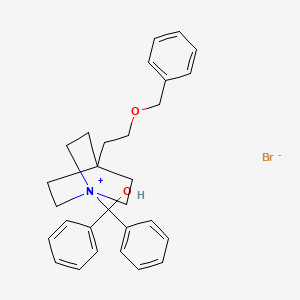
![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
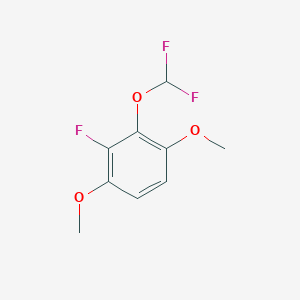
![8-Ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14050902.png)
